(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid

complement inhibition compstatin peptide engineering non-canonical amino acid incorporation

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid, also referred to as Boc-6-fluoro-L-tryptophan or Boc-Trp(6-F)-OH, is a non-canonical amino acid derivative comprising an L-tryptophan core with a single fluorine substitution at the 6-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amine. It has a molecular formula of C₁₆H₁₉FN₂O₄ and a molecular weight of 322.33 g/mol.

Molecular Formula C16H19FN2O4
Molecular Weight 322.33 g/mol
CAS No. 67308-25-2
Cat. No. B1344588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid
CAS67308-25-2
Molecular FormulaC16H19FN2O4
Molecular Weight322.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O
InChIInChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
InChIKeyVVTAJUCNHDSAJU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid (CAS 67308-25-2): A Boc-Protected 6-Fluoro-L-Tryptophan Building Block for Site-Specific Peptide and Protein Engineering


(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid, also referred to as Boc-6-fluoro-L-tryptophan or Boc-Trp(6-F)-OH, is a non-canonical amino acid derivative comprising an L-tryptophan core with a single fluorine substitution at the 6-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amine [1]. It has a molecular formula of C₁₆H₁₉FN₂O₄ and a molecular weight of 322.33 g/mol . The compound serves as a protected building block for solid-phase peptide synthesis (SPPS) using Boc-chemistry, enabling the residue-specific or site-specific incorporation of 6-fluoro-tryptophan into peptides and proteins for ¹⁹F NMR spectroscopic investigations, modulation of biological activity, and structural biology applications .

Why Generic Substitution of Boc-6-Fluoro-L-Tryptophan (CAS 67308-25-2) with Other Fluorotryptophan Regioisomers or Protecting-Group Variants Produces Irreproducible Results


Fluorinated tryptophan analogs are not interchangeable. The position of the fluorine substituent on the indole ring—whether at the 4-, 5-, 6-, or 7-position—produces markedly different effects on peptide and protein stability, biological activity, and ¹⁹F NMR spectroscopic properties [1][2]. For instance, 4-fluorotryptophan can stabilize certain proteins whereas 6-fluorotryptophan exerts a neutral thermodynamic effect in the same system [1]; conversely, in the complement inhibitor compstatin, 6-fluorotryptophan uniquely enhances activity 3-fold while other tryptophan analogs (5-hydroxy-, 7-aza-) impair function [3]. Additionally, the Boc protecting group on CAS 67308-25-2 dictates compatibility with Boc-SPPS workflows, distinguishing it from Fmoc-protected fluorotryptophan derivatives that require orthogonal deprotection conditions . Substituting based solely on structural similarity—without accounting for regioisomer-specific data—risks undermining experimental outcomes.

Quantitative Comparative Evidence for Boc-6-Fluoro-L-Tryptophan (CAS 67308-25-2): Head-to-Head Data Against Closest Analogs


6-Fluorotryptophan Uniquely Enhances Compstatin Complement Inhibitor Activity 3-Fold Over Wild-Type, While 5-Hydroxy- and 7-Aza-Tryptophan Decrease Activity

In a side-by-side study, compstatin—a 13-residue cyclic peptide complement C3 inhibitor—was expressed in E. coli with three different tryptophan analogs incorporated at the tryptophan positions. The 6-fluoro-tryptophan analog increased compstatin activity 3-fold relative to wild-type in an ELISA-based complement inhibition assay. In contrast, 5-hydroxy-tryptophan and 7-aza-tryptophan both reduced activity below wild-type levels. This demonstrates that the 6-fluoro regioisomer provides a unique activity-enhancing effect not shared by other tryptophan analogs [1]. Furthermore, subsequent optimization produced a double-6-fluorotryptophan compstatin analog with a C3 binding affinity (Kd) of 15 nM and a 267-fold increase in complement inhibition potency compared to the original peptide [2].

complement inhibition compstatin peptide engineering non-canonical amino acid incorporation

Position-Dependent Thermal Stability Modulation in Tryptophan Zipper Peptides: 6F-Trp at Edge Position Increases Tm by +2.8°C, Whereas 4F-Trp and 5F-Trp Decrease Tm by −10.1°C and −5.4°C Respectively

In a systematic study of monofluoro-tryptophan regioisomer incorporation into the Trpzip2 β-hairpin peptide, the melting temperature (Tm) was measured by CD spectroscopy in phosphate buffer (pH 7.0) containing 2 M GuHCl. The native Trpzip2 melted at 54.1°C. Substitution at the edge position (Trp4) with 6F-Trp increased the Tm to 56.9°C (+2.8°C), whereas 4F-Trp decreased Tm to 44.0°C (−10.1°C) and 5F-Trp decreased Tm to 48.7°C (−5.4°C). 7F-Trp at the same position yielded a Tm of 56.3°C (+2.2°C). At the face position (Trp9), 6F-Trp, 5F-Trp, and 7F-Trp had no discernible effect on global thermal stability, while 4F-Trp at the face position uniquely increased Tm to 61.5°C (+7.4°C). Thus, the effect of 6-fluorination is both position-dependent and regioisomer-specific [1].

peptide stability engineering tryptophan zipper (Trpzip) beta-hairpin folding thermodynamics

6-Fluorotryptophan Exerts a Neutral Thermodynamic Effect on Staphylococcal Nuclease Stability, Differentiating It from the Stabilizing 4-Fluoro and Destabilizing 7-Aza Analogs

Wong and Eftink (1998) biosynthetically incorporated five tryptophan analogs—5-hydroxytryptophan, 7-azatryptophan, 4-fluorotryptophan, 5-fluorotryptophan, and 6-fluorotryptophan—into staphylococcal nuclease, its V66W mutant, and the Δ137-149 fragment. Guanidine-HCl-induced unfolding and thermal unfolding studies revealed that 4-fluorotryptophan is slightly stabilizing across all three proteins, whereas 5-fluorotryptophan and 6-fluorotryptophan do not alter protein stability. In contrast, 7-azatryptophan destabilizes all three proteins. This demonstrates that 6-fluorotryptophan is functionally distinct from the stabilizing 4-fluoro regioisomer and from the destabilizing 7-aza analog, providing a neutral fluorinated probe that minimally perturbs protein thermodynamics [1].

protein thermodynamic stability fluorotryptophan biosynthetic incorporation staphylococcal nuclease unfolding

Distinct ¹⁹F Chemical Shift Tensor Parameters for 6-Fluorotryptophan Enable Regioisomer-Specific NMR Probe Selection and Unambiguous Resonance Assignment

Lu et al. (2018) characterized the ¹⁹F chemical shift tensors of all four monofluoro-L-tryptophan regioisomers (4F-, 5F-, 6F-, and 7F-Trp) using magic angle spinning (MAS) solid-state NMR at spinning frequencies above 50 kHz, combined with DFT calculations at the PBE0/50% Hartree-Fock exchange level. The parameters characterizing the ¹⁹F chemical shift tensor—isotropic shift, span, and skew—are sensitive to the fluorine position on the aromatic ring. Each regioisomer exhibits a unique chemical shift tensor fingerprint, with the 6F isotropically shifted resonance being distinguishable from the 4F, 5F, and 7F resonances. In a complementary study, 5F-Trp-labeled RhoA exhibited the largest difference in ¹⁹F resonance frequencies (~1 ppm) between two tryptophan residues, compared to the 4-, 6-, and 7F-Trp variants, confirming that the regioisomer choice directly impacts spectral resolution in protein NMR experiments [2]. This regioisomer-specific spectral dispersion is critical for unambiguous resonance assignment in multi-tryptophan proteins [1][2].

¹⁹F NMR spectroscopy solid-state MAS NMR fluorotryptophan chemical shift tensors

Crystal Structure of Tryptophan 2,3-Dioxygenase with 6-Fluorotryptophan at 1.80 Å Resolution Demonstrates Utility as a Substrate Analog for Mechanistic Enzymology

The crystal structure of tryptophan 2,3-dioxygenase (TDO) from Xanthomonas campestris in complex with ferrous heme and 6-fluoro-tryptophan was solved at 1.80 Å resolution (PDB ID: 2NW9). The structure reveals that the carboxylate and ammonium groups of 6-fluoro-tryptophan are recognized by electrostatic and hydrogen-bonding interactions with the enzyme and a heme propionate group, defining the L-stereospecificity. The indole ring is positioned correctly for oxygenation at the C2 and C3 atoms. The use of 6-fluoro-tryptophan—rather than 4F-, 5F-, or 7F-Trp—as the bound ligand demonstrates the specific suitability of this regioisomer for structural studies of tryptophan-catabolizing enzymes, as the fluorine at the 6-position does not interfere with the key enzyme-substrate recognition contacts [1].

tryptophan 2,3-dioxygenase (TDO) X-ray crystallography heme enzyme substrate analog

High-Impact Research and Industrial Application Scenarios for Boc-6-Fluoro-L-Tryptophan (CAS 67308-25-2)


Solid-Phase Synthesis of Potent 6-Fluorotryptophan-Modified Compstatin Analogs for Complement C3 Inhibition

Boc-6-fluoro-L-tryptophan is the essential building block for Boc-SPPS of compstatin analogs where the 6-fluoro substitution at tryptophan positions has been shown to increase complement C3 inhibitory activity 3-fold over wild-type [1]. Optimized analogs incorporating two 6-fluorotryptophan residues achieved a 267-fold increase in inhibition potency and a C3 binding affinity of 15 nM, with one such analog (4(1MeW)7W/POT-4) advancing to clinical trials for age-related macular degeneration [2]. Procurement of this specific CAS-numbered, enantiomerically defined (S)-isomer is required for reproducible synthesis of these clinically relevant peptides.

Site-Specific ¹⁹F NMR Probe Incorporation into Proteins for Conformational Dynamics and Ligand-Binding Studies

The 6-fluoro substituent provides a ¹⁹F NMR spectroscopic handle with a distinct chemical shift tensor fingerprint, as quantified by MAS solid-state NMR [1]. Because 6-fluorotryptophan does not perturb the thermodynamic stability of staphylococcal nuclease [2]—unlike 4-fluorotryptophan (stabilizing) or 7-azatryptophan (destabilizing)—it is the preferred fluorotryptophan regioisomer for ¹⁹F NMR studies where minimal perturbation of native protein energetics is critical. The Boc-protected form (CAS 67308-25-2) enables direct incorporation via Boc-SPPS or, after deprotection, biosynthetic incorporation using standard E. coli expression systems.

Rational Engineering of β-Hairpin Peptide Stability Through Regioisomer-Specific Fluorotryptophan Substitution

Based on the quantitative Trpzip2 thermal stability data [1], 6-fluoro-tryptophan at edge positions in β-hairpin peptides increases melting temperature by +2.8°C relative to wild-type, whereas 4-fluoro and 5-fluoro regioisomers at the same position decrease stability by −10.1°C and −5.4°C respectively. Boc-6-fluoro-L-tryptophan is therefore the building block of choice for peptide engineers designing fluorinated β-hairpin scaffolds where enhanced thermal stability is desired without the destabilization caused by alternative regioisomers.

Crystallographic and Mechanistic Studies of Tryptophan-Metabolizing Heme Enzymes

6-Fluoro-L-tryptophan has been successfully used as a substrate analog for high-resolution X-ray crystallography of tryptophan 2,3-dioxygenase (TDO) at 1.80 Å resolution [1]. The Boc-protected precursor (CAS 67308-25-2) can be deprotected to yield free 6-fluoro-L-tryptophan for co-crystallization, enzyme kinetics (Km/kcat determination), and ¹⁹F NMR-based ex vivo tryptophan metabolism studies [2]. Its validated compatibility with TDO active site geometry—preserving L-stereospecific recognition and correct indole orientation for C2-C3 oxygenation—makes it a reliable substrate analog for heme dioxygenase research.

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